molecular formula C32H26N2O3 B13824633 4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole

4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole

Cat. No.: B13824633
M. Wt: 486.6 g/mol
InChI Key: UMNQCKRUNPVGRM-UHFFFAOYSA-N
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Description

4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring multiple heterocyclic rings This compound is notable for its unique structure, which includes both oxazole and dibenzofuran moieties

Preparation Methods

The synthesis of 4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole and dibenzofuran intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include benzyl bromide, dibenzofuran, and various catalysts to facilitate the formation of the heterocyclic rings. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The dibenzofuran moiety can be reduced to form dihydrodibenzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzyl and dibenzofuran rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxazole and dibenzofuran moieties can interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole stands out due to its unique combination of oxazole and dibenzofuran rings. Similar compounds include:

    2-Benzyl-4,5-dihydro-1,3-oxazole: Lacks the dibenzofuran moiety.

    Dibenzofuran derivatives: Do not contain the oxazole ring.

    Other oxazole derivatives: May have different substituents or lack the dibenzofuran moiety

Properties

IUPAC Name

4-benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N2O3/c1-3-9-21(10-4-1)17-23-19-35-31(33-23)27-15-7-13-25-26-14-8-16-28(30(26)37-29(25)27)32-34-24(20-36-32)18-22-11-5-2-6-12-22/h1-16,23-24H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNQCKRUNPVGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)CC6=CC=CC=C6)CC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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